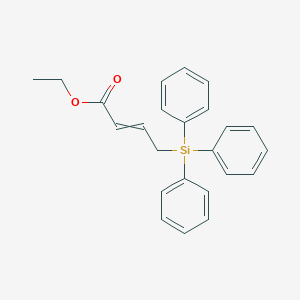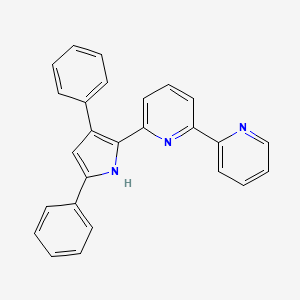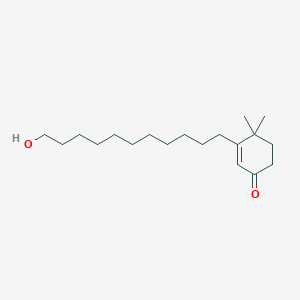
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a long hydroxyundecyl chain and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The hydroxyundecyl chain and dimethyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4-methyl-: Contains only one methyl group, leading to variations in its biological activity and applications.
Uniqueness
2-Cyclohexen-1-one, 3-(11-hydroxyundecyl)-4,4-dimethyl- is unique due to the presence of both the hydroxyundecyl chain and the two methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
210886-30-9 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3-(11-hydroxyundecyl)-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H34O2/c1-19(2)14-13-18(21)16-17(19)12-10-8-6-4-3-5-7-9-11-15-20/h16,20H,3-15H2,1-2H3 |
InChI Key |
LSOFWHHAFIIHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1CCCCCCCCCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


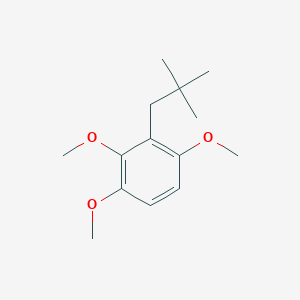
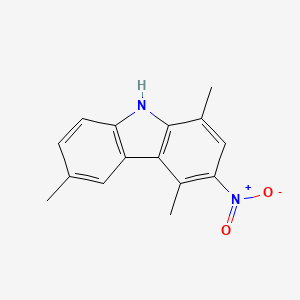
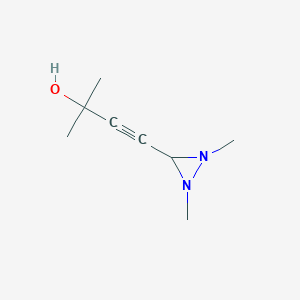
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
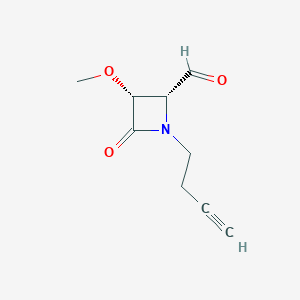
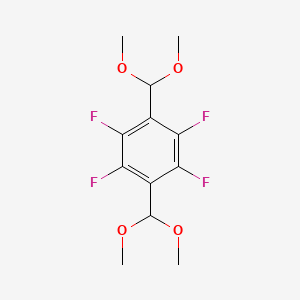
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

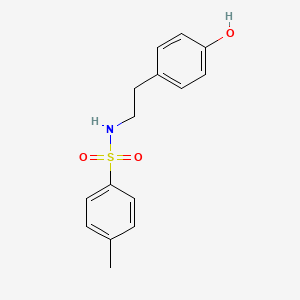
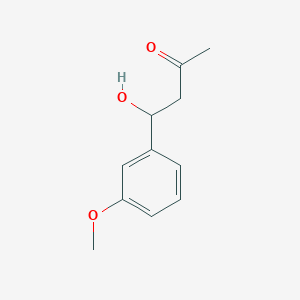
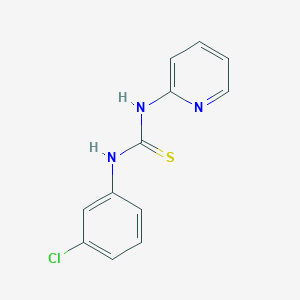
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
